Product packaging for Methyl 5-bromoquinoline-8-carboxylate(Cat. No.:CAS No. 1445781-45-2)

Methyl 5-bromoquinoline-8-carboxylate

Cat. No.: B1401641
CAS No.: 1445781-45-2
M. Wt: 266.09 g/mol
InChI Key: IHRLTIQTMTVDGZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identification

This compound represents a systematically characterized quinoline derivative with well-defined chemical identifiers and nomenclature parameters. The compound carries the Chemical Abstracts Service registry number 1445781-45-2, establishing its unique chemical identity within international databases. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is this compound, reflecting the specific positioning of functional groups on the quinoline ring system.

The molecular formula C₁₁H₈BrNO₂ indicates the presence of eleven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 266.09 grams per mole. The compound demonstrates systematic structural organization with the methyl ester functionality positioned at the 8-position of the quinoline ring and the bromine substituent located at the 5-position. Alternative nomenclature designations include 8-quinolinecarboxylic acid, 5-bromo-, methyl ester, providing additional systematic identification methods.

Table 1.1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1445781-45-2
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2
International Chemical Identifier Key IHRLTIQTMTVDGZ-UHFFFAOYSA-N

The International Chemical Identifier representation InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 provides a standardized description of the molecular connectivity and hydrogen distribution. The compound maintains structural consistency across multiple chemical databases, with the MDL number MFCD19703294 serving as an additional identification parameter for chemical inventory systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of quinoline derivatives with specific geometrical parameters influenced by the bromine substituent and carboxylate ester functionality. Crystallographic analysis of related quinoline carboxylate compounds reveals that the quinoline ring system maintains a nearly planar configuration with minimal deviation from coplanarity. The two rings of the quinoline system demonstrate fusion in an almost coaxial manner, with dihedral angles typically ranging from 2.28 to 7.65 degrees between their respective planes.

Computational analysis using Density Functional Theory methods at the B3LYP/6-311++G(d,p) level provides detailed insights into the optimized molecular geometry. The carboxylate group attached to the quinoline system adopts an antiperiplanar conformation, which is evidenced by specific torsion angle measurements in related quinoline carboxylate structures. The positioning of the bromine atom at the 5-position creates specific steric interactions that influence the overall molecular conformation and electronic distribution.

Table 1.2: Geometrical Parameters

Structural Feature Measurement Source
Quinoline Ring Dihedral Angle 2.28-7.65°
Carboxylate Conformation Antiperiplanar
Molecular Planarity Nearly coplanar
Computational Method B3LYP/6-311++G(d,p)

The crystallographic data indicates that intermolecular interactions play significant roles in crystal packing arrangements, with carbon-hydrogen to oxygen hydrogen bonding patterns forming chain-like structures in the crystalline state. The methyl ester group demonstrates specific orientational preferences that contribute to the overall molecular stability and crystal lattice formation. Molecular dynamics simulations reveal conformational flexibility primarily centered around the carboxylate ester linkage, while the quinoline core maintains relative rigidity.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential equilibrium between quinolone and hydroxyquinoline forms, representing a fundamental aspect of quinoline chemistry that significantly impacts molecular properties. Computational analysis using Density Functional Theory calculations demonstrates that quinoline derivatives exhibit clear preferences for specific tautomeric forms, with energy differences between the lowest energy hydroxyquinoline and quinolone forms ranging from 27 to 38 kilojoules per mole.

Theoretical investigations reveal that the hydroxyquinoline tautomer typically represents the thermodynamically favored form in isolated molecular systems. Matrix isolation studies coupled with Fourier-transform infrared spectroscopy provide experimental evidence for tautomeric preferences, demonstrating that sublimation processes can influence tautomeric distributions without promoting interconversion between forms. The aromaticity indexes calculated for different tautomeric forms indicate that hydroxyquinoline structures maintain aromatic character in both rings, while corresponding oxo tautomers show essentially non-aromatic character in the nitrogen-containing ring.

Table 1.3: Tautomeric Form Analysis

Property Hydroxyquinoline Form Quinolone Form Energy Difference
Thermodynamic Stability Favored Less favored 27-38 kJ/mol
Aromatic Character Both rings aromatic N-ring non-aromatic
Experimental Detection Matrix isolation confirmed Not detected
Computational Method B3LYP/6-311++G(d,p) B3LYP/6-311++G(d,p)

The tautomeric equilibrium significantly influences pharmacological profiles and molecular recognition properties, making this analysis crucial for understanding biological activity patterns. Photochemical studies demonstrate that continuous broadband irradiation can lead to partial photodecomposition of hydroxyquinoline forms, but tautomeric interconversion does not occur under typical experimental conditions. The preservation of specific tautomeric forms appears essential for maintaining desired biological activities, particularly in antimalarial applications where the 4-oxoquinoline structure must be retained.

Electronic Structure and Conformational Dynamics

The electronic structure of this compound demonstrates characteristic features of brominated quinoline systems with specific electronic distributions influenced by the halogen substituent and carboxylate functionality. Density Functional Theory calculations provide comprehensive analysis of electronic properties including electronegativity, chemical potential, chemical hardness, and softness parameters. The electrophilicity index calculations reveal specific reactivity patterns that govern molecular interactions and chemical behavior.

Time-Dependent Density Functional Theory methods at the B3LYP/6-31G(d,p) level enable prediction of electronic absorption spectra and photophysical characteristics. The electronic structure calculations demonstrate that the bromine substituent significantly influences the frontier molecular orbital energies and electronic transition properties. Conformational dynamics analysis reveals that the molecule exhibits restricted rotational freedom around the carboxylate ester bond while maintaining flexibility in specific regions.

Table 1.4: Electronic Structure Parameters

Electronic Property Calculation Method Significance
Electronegativity Density Functional Theory Reactivity prediction
Chemical Hardness B3LYP/6-31G(d,p) Stability assessment
Electrophilicity Index Computational analysis Interaction potential
Absorption Spectra Time-Dependent Density Functional Theory Photophysical properties

The computational analysis reveals that the quinoline ring system maintains delocalized π-electron distribution with specific charge density concentrations at the nitrogen atom and carboxylate functionality. Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the bromine substituent, affecting both electronic transitions and chemical reactivity patterns. The conformational energy surface demonstrates multiple stable conformations with energy barriers governing rotational processes around specific bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B1401641 Methyl 5-bromoquinoline-8-carboxylate CAS No. 1445781-45-2

Properties

IUPAC Name

methyl 5-bromoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRLTIQTMTVDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856245
Record name Methyl 5-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445781-45-2
Record name Methyl 5-bromoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Quinoline Derivatives

  • Starting Materials: Quinoline-8-carboxylic acid or its derivatives.
  • Brominating Agents: Bromine (Br2), N-bromosuccinimide (NBS).
  • Catalysts: Lewis acids such as iron (Fe), iron(III) chloride (FeCl3), or aluminum chloride (AlCl3).
  • Reaction Conditions: Typically conducted in an inert solvent like dichloromethane or acetic acid under controlled temperature to achieve regioselective bromination at the 5-position.

Mechanism: Electrophilic aromatic substitution where bromine electrophile selectively attacks the 5-position of the quinoline ring due to electronic and steric factors.

Esterification of Brominated Quinoline

  • Starting Material: 5-bromoquinoline-8-carboxylic acid.
  • Reagents: Methanol as the alcohol source.
  • Catalysts: Acid catalysts such as sulfuric acid (H2SO4), hydrochloric acid (HCl), or p-toluenesulfonic acid.
  • Reaction Conditions: Reflux of the acid and methanol mixture, often under Dean-Stark conditions to remove water and drive ester formation.

Outcome: Formation of methyl 5-bromoquinoline-8-carboxylate with high yield and purity.

Alternative Synthetic Routes

  • Hydrolysis and Subsequent Esterification: Starting from methyl quinoline-8-carboxylate, selective bromination can be performed, or vice versa.
  • One-Pot Reactions: Some protocols combine bromination and esterification steps in a single reaction vessel to improve efficiency.
  • Industrial Scale Synthesis: Utilizes continuous flow reactors and optimized purification methods such as recrystallization and chromatography to enhance yield and purity.

Hydrolysis-Based Preparation (Patent CN102942524A Insights)

A patented method for quinoline derivatives preparation involves hydrolysis of precursor compounds at controlled temperatures:

Temperature Range (°C) Product Formed Hydrolysis Time (hours) Water Ratio (molar) Notes
-10 to 10 Compound with formula I (acid form) 12–48 1:30 to 1:100 Hydrolysis with frozen water
10 to 50 Compound with formula II (ester form) 24–72 1:30 to 1:100 Hydrolysis at moderate temperature
  • This method avoids harsh oxidizing agents like HNO3/H2SO4, reducing waste and improving purity.
  • The process is mild, cost-effective, and suitable for industrial scale-up.
  • Hydrolysis at lower temperatures favors acid formation, while higher temperatures favor ester formation.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Bromination Br2 or NBS, FeCl3 or AlCl3 Room temp to reflux, inert solvent 70–90 Regioselective bromination at C-5
Esterification Methanol, H2SO4 or p-TsOH Reflux, removal of water 80–95 High purity methyl ester formation
Hydrolysis (Patent) Water, controlled temperature -10 to 50°C, 12–72 hours >85 Mild, environmentally friendly process

Research Findings and Analysis

  • Selectivity: Bromination at the 5-position is favored due to electronic resonance effects in the quinoline ring system, avoiding substitution at other positions.
  • Reaction Optimization: Use of NBS provides milder conditions and better control over bromination compared to elemental bromine.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatographic techniques ensure removal of side products and unreacted starting materials.
  • Industrial Considerations: Continuous flow reactors enhance heat and mass transfer, leading to improved reaction rates and scalability.
  • Environmental Impact: Avoidance of strong oxidants and use of mild hydrolysis conditions reduce hazardous waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromoquinoline-8-carboxylate has potential therapeutic applications due to its unique structural characteristics. Key areas of interest include:

  • Cytochrome P450 Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This suggests implications for drug metabolism and potential interactions with co-administered medications .
  • Antimicrobial and Anticancer Properties : Research has hinted at the compound's possible antimicrobial and anticancer activities, although further extensive biological evaluations are necessary to confirm these effects .

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its bromine atom allows for various substitution reactions, facilitating the development of new compounds with desired biological activities .

Material Science Applications

This compound is also explored in materials science due to its electronic properties. Its applications include:

  • Additive Manufacturing : The compound may be used in developing new materials for 3D printing applications.
  • Catalysts : Research indicates potential uses in catalysis, particularly in reactions that require specific electronic characteristics provided by the quinoline structure .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes, impacting drug metabolism significantly.
  • Anticancer Activity : Another research effort explored its anticancer properties, showing promise in inhibiting cell proliferation in specific cancer cell lines .
  • Synthetic Pathways : Detailed synthetic pathways have been documented, illustrating the versatility of this compound as a precursor for more complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 5-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

The positional arrangement of substituents on the quinoline ring significantly influences physicochemical properties and reactivity. Below is a comparison with key analogs:

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Purity (%) Key Hazards
Methyl 5-bromoquinoline-8-carboxylate 1445781-45-2 Br (5), COOCH₃ (8) 266.09 ~2.98 ~0.045 95–98 H302, H315, H319, H332, H335
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 Br (8), COOCH₃ (5) 266.09 ~3.10 N/A 95+ N/A
Ethyl 8-bromoquinoline-3-carboxylate 347146-14-9 Br (8), COOC₂H₅ (3) 280.12 ~3.20<sup>b</sup> N/A N/A N/A
Methyl 6-bromoquinoline-8-carboxylate 1266728-34-0 Br (6), COOCH₃ (8) 266.09 ~2.85<sup>c</sup> N/A 96 N/A

<sup>a</sup>LogP values estimated using consensus computational methods (e.g., XLOGP3, WLOGP) .
<sup>b</sup>Predicted higher LogP due to ethyl ester group.
<sup>c</sup>Lower LogP due to bromine’s position altering polarity.

Key Differences and Implications

Substituent Position Effects
  • Reactivity: Bromine at the 5-position (as in the target compound) enhances electrophilic substitution reactivity compared to bromine at the 8-position (e.g., CAS 253787-45-0) due to electronic effects on the quinoline ring .
  • Solubility: The methyl ester group at position 8 reduces solubility compared to carboxylic acid analogs (e.g., 8-bromoquinoline-5-carboxylic acid, CAS 204782-96-7), which have higher aqueous solubility .
  • Bioavailability: this compound has a moderate bioavailability score (0.55) due to balanced LogP (~2.98) and topological polar surface area (39.19 Ų) . Ethyl ester analogs (e.g., CAS 347146-14-9) may exhibit lower bioavailability due to increased lipophilicity .

Biological Activity

Methyl 5-bromoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₈BrNO₂
  • Molecular Weight : 266.09 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 71607288

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by carboxylation. Various synthetic routes have been explored to enhance yield and purity, including multi-step reactions that utilize intermediates effectively .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of the quinoline structure can inhibit the growth of various bacteria, including Gram-positive strains such as Staphylococcus aureus. The mechanism often involves interference with bacterial cell division proteins, leading to cell lysis .

CompoundActivityTarget OrganismIC50 (µM)
This compoundAntibacterialS. aureus0.25
Methyl 5-chloroquinoline-8-carboxylateAntibacterialS. aureus0.18

Anticancer Activity

Research indicates that this compound and its derivatives can induce cytotoxic effects in cancer cell lines. The compound has been shown to interfere with tubulin polymerization and generate reactive oxygen species (ROS), which contribute to its anticancer activity .

Case Study :
In a study involving various quinoline derivatives, this compound demonstrated an IC50 value of approximately 20 nM against the MCF-7 breast cancer cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Compounds with similar structures have shown efficacy against viruses such as H5N1 and potentially SARS-CoV-2, suggesting a role in the development of antiviral therapies .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Division : The compound targets proteins essential for bacterial cell division (e.g., FtsZ), disrupting normal cellular processes.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with microtubule dynamics.
  • Antiviral Mechanisms : Its structural features may enhance binding affinity to viral proteins, inhibiting viral replication.

Safety and Toxicity

Safety assessments indicate that while this compound exhibits biological activity, it also poses certain hazards. The compound is classified with warnings related to acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Q & A

Q. Table 1: Optimized Reaction Conditions for Bromination

ParameterConditionSource
Brominating AgentNBS (1.1 eq)
CatalystFeCl₃ (0.05 eq)
SolventCH₂Cl₂ (0.5 M)
Temperature0–5°C, 2 h
Yield72–85% (HPLC-purified)

Q. Table 2: Key NMR Peaks for Characterization

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Quinoline C-H8.5–9.0 (m)120–150
–OCH₃ (ester)3.9–4.0 (s)52–55
C-Br (aromatic)105–110

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromoquinoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromoquinoline-8-carboxylate

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